molecular formula C19H12F6N2O4S B2771078 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate CAS No. 896310-24-0

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate

Cat. No. B2771078
CAS RN: 896310-24-0
M. Wt: 478.37
InChI Key: OOCJKXXRDZWKQS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its functional groups. The imidazole ring, for example, can act as a nucleophile in reactions . The benzoate group could undergo reactions typical of esters, such as hydrolysis .

Scientific Research Applications

Synthesis and Characterization

Research often involves the synthesis of novel compounds with potential applications in various fields such as medicinal chemistry, material science, and catalysis. For instance, studies have reported on the synthesis of new thieno[2,3-b]-thiophene derivatives and other complex organic molecules. These syntheses contribute to the development of new materials with potential applications in drug discovery, electronics, and other areas (Mabkhot, Y., et al., 2010; Caballero, A., et al., 2001).

Antimicrobial and Antioxidant Activities

Compounds with similar structures have been evaluated for their antimicrobial and antioxidant activities. Such studies provide a basis for the development of new therapeutic agents. For example, novel pyrazole and imidazole derivatives have been synthesized and evaluated for their biological activities, offering insights into their potential as lead compounds for drug development (Bassyouni, F., et al., 2012).

properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-bis(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F6N2O4S/c1-27-3-2-26-17(27)32-9-13-7-14(28)15(8-30-13)31-16(29)10-4-11(18(20,21)22)6-12(5-10)19(23,24)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCJKXXRDZWKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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